molecular formula C19H14ClN5OS B10985801 3-(2-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B10985801
M. Wt: 395.9 g/mol
InChI Key: SIHFEIWIFQOEIO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole core substituted with a chlorophenyl group, a methyl group, and a thiazolyl-pyridine moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Thiazole and Pyridine Ring Formation: The thiazole ring is formed by reacting a thioamide with a haloketone, followed by coupling with a pyridine derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For instance, it could inhibit kinase enzymes, leading to the disruption of cell signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole core with a thiazole-pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H14ClN5OS

Molecular Weight

395.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H14ClN5OS/c1-25-17(10-15(24-25)13-4-2-3-5-14(13)20)18(26)23-19-22-16(11-27-19)12-6-8-21-9-7-12/h2-11H,1H3,(H,22,23,26)

InChI Key

SIHFEIWIFQOEIO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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